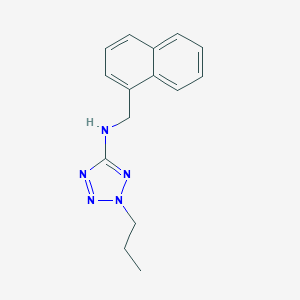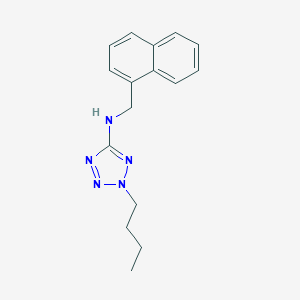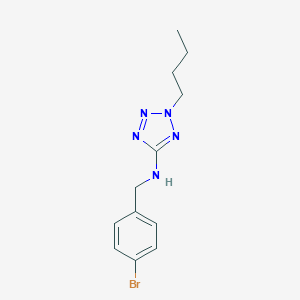
N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine, also known as NPTA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of tetrazole-based ligands, which have been found to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine is not fully understood, but it is believed to involve the binding of N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine to specific targets in cells and tissues. N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine has been shown to bind to various proteins, such as albumin, and to inhibit the activity of enzymes, such as acetylcholinesterase. The binding of N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine to these targets can lead to changes in cellular processes, such as neurotransmission and metabolism.
Biochemical and Physiological Effects
N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine has been found to have various biochemical and physiological effects, depending on the target and concentration of the compound. N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to an increase in acetylcholine levels, which can have both beneficial and detrimental effects on the nervous system.
Advantages and Limitations for Lab Experiments
N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine has several advantages for use in lab experiments, including its high selectivity and sensitivity for specific targets, its stability under various conditions, and its compatibility with various imaging techniques. However, there are also limitations to the use of N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine, such as its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential interference with other biological processes.
Future Directions
There are several future directions for research on N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine, including the development of new fluorescent probes based on N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine, the identification of new targets for N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine binding, and the optimization of the synthesis method for N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine. Additionally, further studies are needed to investigate the potential toxicity and side effects of N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine, as well as its pharmacokinetics and pharmacodynamics in vivo.
Conclusion
In conclusion, N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine is a promising compound for scientific research, with potential applications in the development of fluorescent probes for imaging of biological systems. The synthesis method of N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine is well-established, and further research is needed to investigate its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Synthesis Methods
The synthesis of N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine involves the reaction of 1-naphthylmethylamine with 2-propyl-1H-tetrazole-5-thiol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then oxidized to produce N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine. The yield of N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine can be improved by optimizing the reaction conditions, such as the choice of base and solvent, and the reaction temperature and time.
Scientific Research Applications
N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine has been found to have a wide range of potential applications in scientific research. One of the most promising applications of N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine is as a ligand for the development of fluorescent probes for imaging of biological systems. N-(1-naphthylmethyl)-N-(2-propyl-2H-tetraazol-5-yl)amine can be conjugated with various fluorophores to produce probes that can selectively bind to specific targets in cells and tissues. These probes can be used for imaging of cellular processes, such as protein-protein interactions, enzyme activity, and signaling pathways.
properties
Molecular Formula |
C15H17N5 |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
N-(naphthalen-1-ylmethyl)-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C15H17N5/c1-2-10-20-18-15(17-19-20)16-11-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,2,10-11H2,1H3,(H,16,18) |
InChI Key |
KHXOKRYFRJKOII-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NCC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCCN1N=C(N=N1)NCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-ethyl-1H-tetraazol-5-yl)-N-{3-[(4-methylbenzyl)oxy]benzyl}amine](/img/structure/B276640.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-(3,4-dimethoxyphenyl)ethanamine](/img/structure/B276641.png)
![4-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B276642.png)
![4-{5-[(Pentylamino)methyl]-2-furyl}benzoic acid](/img/structure/B276643.png)
![4-{5-[(Cyclopentylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276644.png)
![4-{5-[(Butylamino)methyl]-2-furyl}benzoic acid](/img/structure/B276645.png)
![N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B276649.png)

![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-furylmethyl)amine](/img/structure/B276651.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine](/img/structure/B276652.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276659.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276660.png)

